molecular formula C27H30N4O3S B11332887 Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Cat. No.: B11332887
M. Wt: 490.6 g/mol
InChI Key: SPKZPZSJKWUVLI-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis, and a variety of functional groups that contribute to its reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of Functional Groups: The cyano, amino, and sulfanyl groups are introduced through nucleophilic substitution reactions. For example, the cyano group can be introduced using a cyanation reaction with a suitable cyanating agent.

    Esterification: The carboxylate ester is typically formed through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups with others. For example, the amino group can be substituted with different alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or as models for biological systems.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its various functional groups allow for interactions with biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The bipyridine core can coordinate with metal ions, affecting their catalytic activity or stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate
  • Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and the bipyridine core, which provides a versatile scaffold for various applications. Compared to similar compounds, it offers a unique set of reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30N4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-2-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H30N4O3S/c1-4-34-27(33)24-23(19-11-13-29-14-12-19)21(16-28)26(31-25(24)20-8-6-5-7-9-20)35-17-22(32)30-15-10-18(2)3/h5-9,11-14,18,23,31H,4,10,15,17H2,1-3H3,(H,30,32)

InChI Key

SPKZPZSJKWUVLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C#N)SCC(=O)NCCC(C)C)C3=CC=CC=C3

Origin of Product

United States

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